molecular formula C3F7IO B3150549 1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane CAS No. 69066-98-4

1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane

Cat. No.: B3150549
CAS No.: 69066-98-4
M. Wt: 311.92 g/mol
InChI Key: AKRCGMWXORUMMA-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1,1,1,2-tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3F7IO/c4-1(5,6)2(7,11)12-3(8,9)10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKRCGMWXORUMMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(OC(F)(F)F)(F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3F7IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30896473
Record name 1-Iodo-1,2,2,2-tetrafluoro-1-(trifluoromethoxy)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30896473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139604-89-0, 69066-98-4
Record name 1-Iodo-1,2,2,2-tetrafluoro-1-(trifluoromethoxy)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30896473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 69066-98-4
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Biological Activity

1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane (CAS No. 139604-89-0) is a fluorinated organic compound with significant potential in various biological applications. Its unique structure, characterized by multiple fluorine atoms and an iodine substituent, contributes to its chemical properties and biological activities.

PropertyValue
Molecular FormulaC₃F₇IO
Molecular Weight311.925 g/mol
IUPAC NameThis compound
PurityTypically ≥95%
SolubilityNot available

The compound is classified under per- and polyfluoroalkyl substances (PFAS), which have garnered attention due to their unique chemical stability and potential biological interactions .

Toxicity and Safety

Initial studies indicate that this compound exhibits acute toxicity. It is classified as harmful if swallowed and can cause skin irritation upon contact . The handling of this compound requires appropriate safety measures to mitigate exposure risks.

Pharmacological Potential

Research into the biological activity of this compound is limited but suggests potential applications in medicinal chemistry. The presence of fluorinated groups often enhances metabolic stability and bioavailability, making such compounds attractive for drug development.

Case Studies:

  • Antimicrobial Activity : Preliminary investigations have explored the antimicrobial properties of similar fluorinated compounds. For instance, compounds containing CF₂X moieties have shown antifungal activity and potential in targeting specific ion channels . While direct studies on this compound are lacking, the structural similarities suggest a possible avenue for antimicrobial research.
  • Calcium Channel Modulation : Compounds with similar structural motifs have been reported to interact with calcium-activated chloride channels (TMEM16A), indicating a potential mechanism for influencing cellular signaling pathways. This could lead to applications in treating disorders linked to calcium channel dysfunctions .

Research Findings

Research on fluorinated compounds has highlighted their role as strong halogen bond donors and their utility in various biochemical assays. The unique electronic properties imparted by the trifluoromethoxy group may enhance binding affinities in biological systems .

Summary of Findings

  • Toxicity : Acute toxicity profile indicates harmful effects upon ingestion and skin contact.
  • Potential Applications : Possible roles in antimicrobial and ion channel modulation based on structural analogs.
  • Further Research Needed : Comprehensive studies are required to elucidate the full spectrum of biological activities associated with this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Ethane Derivatives

1,1,1,2-Tetrafluoroethane (HFC-134a)
  • Molecular Formula : C₂H₂F₄
  • CAS : 811-97-2
  • Properties :
    • Boiling Point: -26°C; Vapor Pressure: 630 kPa at 25°C .
    • Applications : Refrigerant (replacing ozone-depleting CFCs).
    • Toxicity : Low acute toxicity but contributes to global warming .
1,1,1,2-Tetrafluoro-2-chloroethane (HCFC-124)
  • Molecular Formula : C₂HClF₄
  • CAS : 2837-90-3
  • Applications: Refrigerant component.
1,1,2,2-Tetrachloro-1,2-difluoroethane
  • Molecular Formula : C₂Cl₄F₂
  • CAS : 76-12-0
  • Properties :
    • Thermodynamics : Enthalpy of formation: -465.70 kJ/mol; logP: 3.188 .
    • Reactivity : Reacts with strong acids to release toxic fluoride fumes .

Comparison Table :

Property Target Compound (C₃F₇IO) HFC-134a (C₂H₂F₄) HCFC-124 (C₂HClF₄) Tetrachlorodifluoroethane (C₂Cl₄F₂)
Molecular Weight 290.91 g/mol 102.03 g/mol 152.48 g/mol 203.83 g/mol
Boiling Point ~50–60°C (estimated) -26°C -12°C 92.8°C
Reactivity Radical/XAT pathways Inert refrigerant Oxidative metabolism Acid-sensitive
Applications Synthetic chemistry Refrigeration Refrigeration Industrial solvent
Toxicity Limited data Low acute toxicity Hepatotoxic metabolites Releases toxic fumes

Trifluoromethoxy-Substituted Compounds

1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)ethane (HFE-227)
  • Molecular Formula : C₃HF₇O
  • CAS : 2356-62-9 .
  • Properties :
    • Boiling Point : -9°C (264 K) .
    • Applications : Fire suppressant, solvent.
1,1,2,2-Tetrafluoro-1-(2,2,2-trifluoroethoxy)ethane
  • Molecular Formula : C₄H₃F₇O
  • CAS : 406-78-0 .
  • Properties :
    • Molecular Weight : 200.05 g/mol .
    • Applications : Specialty fluorinated ether.

Key Differences :

  • The iodine atom in the target compound increases molecular weight and polarizability, enhancing its suitability for halogen-bonding reactions compared to non-iodinated analogs like HFE-227 .
  • Trifluoromethoxy groups in all compounds confer electron-withdrawing effects, but iodine’s leaving-group ability distinguishes the target compound in substitution reactions .

Sulfur-Containing Analogues

1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethanesulfonyl fluoride
  • Molecular Formula : C₄F₈IO₃S
  • CAS : N/A .
  • Properties: Reactivity: Sulfonyl fluoride group enables polymer crosslinking . Applications: Potential use in surfactants or fluoropolymers.

Comparison :

  • The sulfonyl fluoride derivative is more hydrolytically stable than the iodine-containing target compound but shares reactivity in radical pathways .

Research Findings and Data Gaps

  • Synthetic Utility : The target compound’s iodine atom facilitates high-yield radical reactions (e.g., 67% yield for 6u), outperforming brominated analogs like 4-bromo-3,3,4,4-tetrafluorobut-1-ene (28% yield for 6w) .
  • Toxicity Data: Limited studies exist on the target compound’s metabolic fate, though analogous HCFC-124 produces toxic TFA .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane, and how can purity be optimized?

  • Methodological Answer : The compound is synthesized via halogen-exchange reactions, often starting with fluorinated precursors. For example, iodination of 1,1,1,2-tetrafluoro-2-(trifluoromethoxy)ethane using iodine monochloride (ICl) under controlled conditions yields the target molecule. Purity (>97%) is achieved through fractional distillation under inert atmospheres and characterization via GC-MS .
  • Key Parameters :

  • Reaction temperature: −30°C to 0°C
  • Solvent: Anhydrous CH₂Cl₂ or CFCl₃
  • Yield: ~65–75%

Q. How is the molecular structure of this compound validated experimentally?

  • Methodological Answer : Structural confirmation employs:

  • X-ray crystallography : Resolves bond lengths (e.g., C-I: ~2.09 Å) and stereochemistry.
  • NMR spectroscopy : ¹⁹F NMR shows distinct signals for CF₃O (δ −72 ppm) and CF₂I (δ −45 ppm) groups .
  • InChIKey : LFQSCWFLJHTTHZ-UHFFFAOYSA-N (cross-referenced with NIST databases) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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